DL-N-Benzoyl-2-methylserine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(7-13,10(15)16)12-9(14)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWQRKJTTRAXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324575 | |
| Record name | ST50405772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7508-82-9 | |
| Record name | NSC407106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50405772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Dl N Benzoyl 2 Methylserine and Its Stereoisomers
Racemic Synthetic Routes
The preparation of DL-N-Benzoyl-2-methylserine as a racemic mixture can be achieved through several synthetic strategies. These methods are foundational for obtaining the compound and can be broadly categorized into conventional acylation, multi-component reactions, and precursor transformation pathways.
Conventional Acylation Strategies
A traditional and straightforward approach to the synthesis of N-acyl amino acids is through the direct acylation of the amino group. The Schotten-Baumann reaction is a well-established method for this transformation, involving the reaction of an amine with an acid chloride in the presence of a base.
In the context of this compound synthesis, this would involve the reaction of 2-methylserine (B555999) with benzoyl chloride. The reaction is typically carried out in a biphasic system, with an aqueous base, such as sodium hydroxide (B78521), neutralizing the hydrochloric acid formed during the reaction. The use of a base is crucial to drive the equilibrium towards the formation of the amide product and to prevent the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also be employed as a base and catalyst, often enhancing the acylating power of the acid chloride.
General Reaction Scheme for Schotten-Baumann Benzoylation:
| Reactant 1 | Reactant 2 | Reagents | Product |
| 2-Methylserine | Benzoyl Chloride | aq. NaOH or Pyridine | This compound |
While this method is conceptually simple, challenges can arise from the bifunctional nature of 2-methylserine, which contains both an amino and a hydroxyl group, potentially leading to side reactions such as O-acylation. Careful control of reaction conditions is therefore necessary to achieve selective N-benzoylation.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like this compound from simple starting materials in a single step. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant for the synthesis of α-amino acid derivatives.
The Passerini reaction , first reported in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. researchgate.netwikipedia.orgorganic-chemistry.orgmdpi.comnih.govnih.gov For the synthesis of a precursor to this compound, one could envision a reaction between acetol (hydroxyacetone), benzoic acid, and a suitable isocyanide. The resulting α-acyloxy amide could then be further transformed to the target molecule. The reaction is typically favored in aprotic solvents and at high concentrations. organic-chemistry.org
The Ugi reaction is a four-component reaction that combines a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide to produce an α-acylamino amide. researchgate.netnih.govmdpi.comdntb.gov.ua This reaction is highly versatile and has been widely used in the synthesis of peptide-like structures and α,α-disubstituted amino acid derivatives. researchgate.net A plausible Ugi approach to this compound could involve the reaction of ammonia (B1221849) (or a protected amine), a keto-acid or a related carbonyl compound, benzoic acid, and an isocyanide. The Ugi reaction is generally favored in polar protic solvents like methanol (B129727) or ethanol. nih.gov
| MCR Type | Components | Product Type |
| Passerini | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide |
| Ugi | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |
The key advantage of MCRs lies in their ability to generate molecular complexity rapidly and efficiently, making them attractive for the construction of libraries of compounds for drug discovery and other applications.
Precursor Transformation Pathways
Another synthetic strategy involves the transformation of a pre-formed heterocyclic precursor. Oxazolones, specifically 5(4H)-oxazolones, are well-known intermediates in peptide synthesis and can serve as precursors to N-acyl amino acids.
The synthesis of the relevant oxazolone (B7731731) precursor, 4-hydroxymethyl-4-methyl-2-phenyl-5(4H)-oxazolone, can be achieved through the cyclization of N-benzoyl-2-methylserine itself, often using a dehydrating agent like acetic anhydride. However, for a synthetic route to the target compound, the oxazolone would need to be prepared via an alternative method, for instance, from a different precursor. Once obtained, the oxazolone can be hydrolyzed to yield this compound. The hydrolysis is typically carried out under basic conditions, which cleaves the ester-like bond in the oxazolone ring. researchgate.net
Enantioselective Synthesis
The development of methods for the enantioselective synthesis of N-Benzoyl-2-methylserine is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral auxiliary-mediated approaches and asymmetric catalysis are the two main pillars of enantioselective synthesis in this context.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry has been established, the auxiliary is removed. Evans oxazolidinones are a class of highly effective chiral auxiliaries that have been widely used in asymmetric synthesis. santiago-lab.comwikipedia.org
In a potential application to the synthesis of an enantiomer of N-Benzoyl-2-methylserine, a chiral Evans auxiliary could be acylated with a suitable prochiral fragment derived from 2-methylserine. Subsequent stereoselective reactions, such as alkylation or aldol (B89426) reactions, would be directed by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the enantiomerically enriched N-benzoyl-2-methylserine. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, which directs the approach of reagents from the less hindered face.
Asymmetric Catalysis in α-Methylserine Derivatization
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of the stereoisomers of N-Benzoyl-2-methylserine, kinetic resolution of the racemic mixture is a prominent strategy.
A notable example is the lipase-mediated kinetic resolution of (±)-N-benzoyl-α-methylserine ethyl ester. researchgate.net In this process, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, the acetylation of the hydroxyl group of the serine moiety can be catalyzed by a lipase (B570770), such as Novozym® 435, in the presence of an acetyl donor like isopropenyl acetate (B1210297).
At a specific conversion, one can obtain the unreacted (S)-N-Benzoyl-α-methylserine ethyl ester with high enantiomeric excess (ee), along with the acetylated (R)-enantiomer. The separation of these two compounds, followed by hydrolysis of the ester and, if necessary, the acetyl group, would yield the individual enantiomers of N-Benzoyl-2-methylserine.
Data from Lipase-Mediated Kinetic Resolution of (±)-N-benzoyl-α-methylserine ethyl ester: researchgate.net
| Enzyme | Acetyl Donor | Conversion (%) | Product 1 (ee%) | Product 2 (ee%) |
| Novozym® 435 | Isopropenyl Acetate | 54 | (S)-N-Benzoyl-α-methylserine ethyl ester (94%) | (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester (82%) |
Other asymmetric catalytic approaches could involve the use of chiral phosphine (B1218219) catalysts in acylation reactions or transaminases for dynamic kinetic resolution, which combines in-situ racemization of the slower-reacting enantiomer with the kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.govresearchgate.netimperial.ac.uk
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of amino acids and their derivatives, offering a metal-free alternative to traditional methods. While specific organocatalytic routes to this compound are not extensively documented, analogous transformations provide a conceptual framework. For instance, the asymmetric α-amination of carbonyl compounds using chiral organocatalysts, such as proline and its derivatives, can establish the α-amino acid core.
Furthermore, organocatalytic aldol reactions can be envisioned for the stereoselective formation of the β-hydroxy-α-amino acid backbone. A chiral catalyst could facilitate the reaction between an N-protected glycine (B1666218) equivalent and a ketone to introduce the methyl group and the hydroxyl functionality with stereocontrol. The subsequent benzoylation would yield the desired product. Research in this area often focuses on the development of novel catalysts that can provide high yields and enantioselectivities for these transformations.
Transition-Metal Catalysis
Transition-metal catalysis offers a versatile platform for the synthesis of complex amino acid derivatives. Diastereoselective synthesis of related N-acyl-α-methylserine derivatives has been achieved through methods such as the catalytic asymmetric hydrogenation of α-amino-β-keto esters. This approach can establish the syn- or anti-relationship between the hydroxyl and amino groups with high stereocontrol.
Another potential strategy involves the transition-metal-catalyzed α-methylation of a suitable N-benzoyl serine precursor. Palladium or rhodium catalysts, in conjunction with chiral ligands, could mediate the enantioselective methylation of an enolate derived from an N-benzoyl serine derivative, thereby introducing the methyl group at the α-position with control over the newly formed stereocenter. The efficiency and stereoselectivity of such reactions are highly dependent on the choice of catalyst, ligand, and reaction conditions.
Stereodivergent Synthesis from Achiral Precursors
Stereodivergent synthesis provides a powerful strategy to access all possible stereoisomers of a molecule from a common achiral starting material by selectively tuning the reaction conditions or the catalysts. For a molecule with two stereocenters like N-Benzoyl-2-methylserine, this approach would allow for the synthesis of all four stereoisomers (RR, SS, RS, and SR).
A plausible stereodivergent approach could involve the asymmetric aminohydroxylation of a suitable α,β-unsaturated ester. By employing different chiral ligands or catalysts, it is possible to control the facial selectivity of the addition of the amino and hydroxyl groups to the double bond, leading to different diastereomers. Subsequent N-benzoylation would complete the synthesis. While specific examples for the direct synthesis of N-Benzoyl-2-methylserine using this method are not prominent in the literature, the principle has been successfully applied to the synthesis of other β-hydroxy-α-amino acids.
Chiral Resolution Techniques for the Racemate
The synthesis of this compound often results in a racemic mixture of its enantiomers. The separation of these enantiomers is a critical step to obtain optically pure compounds for biological evaluation.
Diastereomeric Salt Formation
A classical and widely used method for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid, this compound, with a single enantiomer of a chiral base. The resulting diastereomeric salts, having different physical properties such as solubility, can then be separated by fractional crystallization.
The choice of the resolving agent is crucial for the success of this method. Commonly used chiral bases include alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts in a particular solvent system. After separation, the optically pure N-Benzoyl-2-methylserine enantiomer can be recovered by treating the diastereomeric salt with an acid to remove the chiral auxiliary.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
|---|---|
| (R)-(+)-α-Methylbenzylamine | Chiral Amine |
| (S)-(-)-α-Methylbenzylamine | Chiral Amine |
| Brucine | Chiral Alkaloid |
| Strychnine | Chiral Alkaloid |
| Quinine | Chiral Alkaloid |
Chromatographic Chiral Separations
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile method for the analytical and preparative separation of enantiomers.
Chiral HPLC involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound, leading to their separation. The differential interaction results in different retention times for the enantiomers on the chromatographic column.
For the separation of N-benzoyl amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. These CSPs, for instance, Chiralcel® OD or Chiralpak® AD, can provide excellent enantioseparation for a wide range of racemates. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326), plays a critical role in optimizing the separation.
Table 2: Examples of Chiral Stationary Phases for the Resolution of N-Acyl Amino Acids
| Chiral Stationary Phase | Chiral Selector |
|---|---|
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) (immobilized) |
The development of new and more efficient chiral stationary phases continues to be an active area of research, enabling the resolution of increasingly complex chiral molecules with high efficiency and selectivity.
Enzyme-Catalyzed Kinetic Resolution
Enzyme-catalyzed kinetic resolution has emerged as a highly efficient and environmentally benign method for the separation of enantiomers. This technique relies on the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For this compound, which possesses a reactive hydroxyl group, lipase-mediated transesterification is a particularly effective strategy.
Lipase-Mediated Transesterification
Lipases are a class of hydrolases that can function in non-aqueous environments to catalyze esterification and transesterification reactions. In the kinetic resolution of a racemic mixture of N-benzoyl-2-methylserine ester, a lipase can selectively acylate the hydroxyl group of one enantiomer.
A comprehensive study by Koźniewski and Kamińska investigated the lipase-catalyzed O-acetylation of (±)-N-benzoyl-α-methylserine ethyl ester, a close analog of the target compound. lodz.plwikipedia.orgresearchgate.net A screening of various commercially available lipases revealed that several were active in the O-acetylation of this substrate. The most promising results were obtained with lipases such as Novozym® 435, Lipozyme® RM IM, and Lipozyme® TL IM. lodz.plresearchgate.net
The choice of solvent and acyl donor was found to be crucial for both the reaction rate and the enantioselectivity. A variety of organic solvents and acetylating agents were tested to optimize the resolution process.
Hydrolase-Based Resolution
While lipases are a prominent class of hydrolases for kinetic resolution, other hydrolases can also be employed, often in aqueous media to catalyze the enantioselective hydrolysis of esters or amides. In the context of this compound, a hydrolase could be used to selectively hydrolyze one enantiomer of a corresponding ester derivative.
This approach would yield an enantioenriched carboxylic acid and the unreacted ester of the opposite configuration. The success of this method depends on the identification of a hydrolase with high enantioselectivity for the specific substrate. While the primary literature focus for this particular substrate has been on lipase-catalyzed transesterification in organic media, the principle of hydrolase-based resolution in aqueous systems remains a viable and important strategy in biocatalysis. The catalytic mechanism of serine hydrolases, a broad class that includes lipases and many other esterases, involves a catalytic triad (B1167595) that facilitates the hydrolysis of ester bonds.
Enantioselectivity and Conversion Control in Biocatalysis
The effectiveness of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to differentiate between the two enantiomers. A high E-value is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.
In the study of (±)-N-benzoyl-α-methylserine ethyl ester, the highest enantioselectivity (E = 35) was achieved using Novozym® 435 with isopropenyl acetate as the acetyl donor. lodz.plwikipedia.orgresearchgate.net This resulted in the production of (S)-N-Benzoyl-α-methylserine ethyl ester with 94% ee and the corresponding (R)-O-acetylated product with 82% ee at a conversion of 54%. lodz.plwikipedia.orgresearchgate.net
The control of conversion is a critical aspect of kinetic resolution. Since the enantiomeric excess of the remaining substrate increases with conversion, the reaction can be stopped at a specific point to obtain the substrate in high enantiomeric purity. Conversely, to obtain the product in high enantiomeric purity, the reaction is typically stopped at or near 50% conversion. The relationship between conversion (c), the enantiomeric excess of the substrate (eeS), and the enantiomeric excess of the product (eeP) is well-defined and can be used to predict the outcome of a resolution and to optimize the reaction time.
Table of Research Findings on Lipase-Catalyzed Resolution of (±)-N-Benzoyl-α-methylserine Ethyl Ester
| Lipase | Acetyl Donor | Solvent | Conversion (%) | eeS (%) | eeP (%) | E-value |
| Novozym® 435 | Isopropenyl Acetate | Hexane/THF | 54 | 94 | 82 | 35 |
| Novozym® 435 | Ethyl Acetate | Ethyl Acetate | 31 | 36 | 79 | 16 |
| Lipozyme® RM IM | Vinyl Acetate | Hexane/THF | 22 | 28 | 98 | >20 |
| Lipozyme® TL IM | Vinyl Acetate | Hexane/THF | 27 | 10 | 27 | 3 |
Data extracted from Koźniewski, B., & Kamińska, J. E. (2011). Resolution of α-methylserine derivatives via lipase mediated acetylation. Biotechnology and Food Science, 75(1), 3-14. lodz.plwikipedia.orgresearchgate.net
Advanced Chemical Transformations and Reactivity Profiling
Derivatization Reactions at the Hydroxyl Moiety
The primary hydroxyl group in DL-N-Benzoyl-2-methylserine offers a prime site for chemical modification. Its reactivity allows for the introduction of various functional groups through esterification, etherification, and the strategic use of protecting groups, thereby modulating the compound's physical properties and enabling further synthetic transformations.
Esterification and Etherification Strategies
The primary alcohol of this compound can be readily converted into esters and ethers to introduce new functionalities or to protect the hydroxyl group during reactions at other sites of the molecule.
Esterification: Acylation of the hydroxyl group can be achieved using standard esterification protocols. The reaction with acid anhydrides or acyl chlorides in the presence of a suitable base, such as 4-(N,N-dimethylamino)pyridine (DMAP), provides the corresponding esters. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The choice of acylating agent allows for the introduction of a wide array of ester groups, from simple acetates to more complex functionalities.
Etherification: The formation of ethers, particularly benzyl (B1604629) ethers, is a common strategy for protecting hydroxyl groups due to their stability across a wide range of reaction conditions. nih.gov The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., benzyl bromide), is a standard method. nih.gov The reaction is typically carried out in an anhydrous polar aprotic solvent such as DMF or THF. nih.gov Alternative, milder methods for benzylation that avoid strongly basic conditions are also available, which can be advantageous for complex substrates sensitive to harsh bases. researchgate.net
Silicon-Based Protecting Group Manipulations
Silyl (B83357) ethers are among the most widely used protecting groups for alcohols in organic synthesis due to their ease of installation, stability, and selective removal under mild conditions. wikipedia.orghighfine.com The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl chloride (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a base, typically imidazole, in a solvent like DMF. harvard.eduorganic-chemistry.org
The stability of the silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom. This allows for orthogonal protection strategies where different silyl groups can be selectively removed in the presence of others. harvard.edulibretexts.org For example, a trimethylsilyl (B98337) (TMS) ether is readily cleaved under very mild acidic conditions, while a tert-butyldimethylsilyl (TBDMS) ether is more robust but can be selectively cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. highfine.comorganic-chemistry.org The strong silicon-fluoride bond (bond energy ~142 kcal/mol) is the driving force for this cleavage reaction. harvard.edu
| Silyl Group | Abbreviation | Common Formation Reagent | Relative Acid Stability | Common Deprotection Method |
|---|---|---|---|---|
| Trimethylsilyl | TMS | TMS-Cl | Low | K₂CO₃ in MeOH; mild acid |
| Triethylsilyl | TES | TES-Cl | Moderate | Mild acid (e.g., AcOH) |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMS-Cl | High | TBAF in THF; strong acid |
| Triisopropylsilyl | TIPS | TIPS-Cl | Very High | TBAF in THF; strong acid |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Very High | TBAF in THF; strong acid |
Selective Functionalization
Achieving selective functionalization of the hydroxyl group in the presence of the carboxyl group requires careful strategic planning. In most synthetic routes, one functional group is temporarily protected while the other is being modified. To selectively react the hydroxyl moiety, the carboxylic acid is typically first converted into an ester (e.g., a methyl or benzyl ester). With the carboxyl group protected, the hydroxyl group is free to undergo esterification, etherification, or silylation as described above. The choice of ester for the carboxyl group and the protecting group for the hydroxyl group must be orthogonal, meaning one can be removed without affecting the other, allowing for sequential modifications at different sites of the molecule.
Modifications at the Carboxyl Group
The carboxylic acid functionality is central to the utility of this compound, particularly for its incorporation into larger molecules through amide bond formation or for other modifications via its ester derivatives.
Amidation and Peptide Coupling Methodologies
The formation of an amide bond by coupling the carboxyl group of this compound with an amine is a key transformation. However, as a sterically hindered α,α-disubstituted amino acid, its incorporation into peptide chains is often inefficient and requires powerful coupling reagents. bibliotekanauki.pl
Significant research has revealed that the activation of N-benzoyl-2-alkylserines for coupling is accompanied by a major side reaction. The activated intermediate can cyclize to form a 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolone. bibliotekanauki.plnih.gov This oxazolone (B7731731) can then undergo rearrangement in the presence of the amine nucleophile to yield a 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid, competing with the desired amide formation. bibliotekanauki.plnih.gov The extent of this side reaction is influenced by the steric bulk of the α-alkyl group. For N-benzoyl-2-methylserine, the formation of this side product is observed at levels of 0-20%, while for derivatives with bulkier side chains (e.g., isopropyl, isobutyl), it can become the dominant reaction pathway, with yields of up to 68%. bibliotekanauki.pl
| α-Alkyl Group of N-Benzoyl-2-alkylserine | Side Product Yield (%) | Reference |
|---|---|---|
| Methyl | 0 - 20 | bibliotekanauki.pl |
| Benzyl | 24 - 68 | bibliotekanauki.pl |
| iso-Propyl | ||
| iso-Butyl |
To mitigate these side reactions and achieve efficient coupling, a variety of modern peptide coupling reagents can be employed. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of reagent and additives is critical to suppress side reactions like oxazolone formation and racemization. bachem.com
| Coupling Reagent Class | Examples | Common Additives | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDAC | HOBt, OxymaPure® | Widely used but can lead to racemization and N-acylurea formation. bachem.com |
| Phosphonium Salts | BOP, PyBOP®, PyAOP® | - | Highly reactive, effective for hindered couplings. bachem.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | HOAt (for HATU) | Very efficient, rapid coupling with low racemization, especially HATU. bachem.com |
Ester Cleavage and Formation
The carboxyl group can be readily converted to various esters, which can serve as protecting groups or as intermediates for further reactions.
Ester Formation: Methyl esters of N-benzoyl amino acids can be synthesized by reacting the parent amino acid with trimethylsilyl chloride (TMSCl) in methanol (B129727), which generates the amino acid methyl ester hydrochloride in situ. scielo.org.mx Subsequent N-benzoylation or coupling with a benzoic acid derivative using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) yields the final product. scielo.org.mx
Ester Cleavage: The hydrolysis of esters back to the carboxylic acid is a fundamental transformation. This can be accomplished through standard chemical methods, such as saponification using an alkali metal hydroxide (B78521) like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture. semanticscholar.org For substrates prone to racemization under basic conditions, an SN2-type saponification using lithium iodide (LiI) can be an effective alternative. researchgate.net
Furthermore, enzymatic hydrolysis offers a mild and selective method for ester cleavage. The methyl ester of the related compound N-benzoyl-L-serine has been shown to be a substrate for the proteolytic enzymes bromelain (B1164189) and papain. nih.gov The kinetics of hydrolysis catalyzed by these enzymes have been studied, demonstrating the potential for biocatalytic deprotection under neutral pH and ambient temperature, which can be advantageous for sensitive molecules. nih.gov
Reduction to Alcohol Derivatives
The conversion of the carboxylic acid moiety of N-acyl amino acids into a primary alcohol yields β-amino alcohols, which are crucial chiral building blocks in organic synthesis. researchgate.net For this compound, this transformation results in the formation of N-Benzoyl-2-methylserinol.
Commonly employed methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH4) or milder reagents following activation of the carboxylic acid. One effective approach involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with sodium borohydride (B1222165) (NaBH4). researchgate.net This one-pot procedure is known for its short reaction times, straightforward workup, and compatibility with various protecting groups, while preserving the stereochemical integrity of the chiral center. researchgate.net
| Method | Reagents | Key Features |
| Mixed Anhydride | 1. Isobutyl chloroformate, N-methylmorpholine 2. NaBH4 | Frequently used but can be capricious. |
| CDI Activation | 1. 1,1'-Carbonyldiimidazole (CDI) 2. NaBH4 | Convenient, inexpensive, and generally provides high yields. researchgate.net |
| Borane Reagents | BH3·THF or BH3·DMS | Effective for reducing carboxylic acids in the presence of other functional groups. |
Transformations Involving the N-Benzoyl Group
The N-benzoyl group serves as a common protecting group for the amine functionality in amino acids. ijirset.com Its selective removal or further modification is a key step in many synthetic pathways.
The cleavage of the N-benzoyl amide bond can be achieved under both acidic and basic conditions. researchgate.net However, achieving selectivity without affecting other sensitive functional groups within the molecule is paramount.
Basic Hydrolysis: Treatment with strong bases like sodium hydroxide or lithium hydroxide in a mixture of methanol and water can effectively cleave the amide bond. researchgate.net
Acidic Hydrolysis: Refluxing in concentrated hydrochloric acid is another common method for deprotection. researchgate.net
For molecules with sensitive ester functionalities, milder methods are required. Bis(tributyltin) oxide has been shown to selectively cleave N-benzoyl groups in the presence of various ester protecting groups. rsc.org
| Deprotection Method | Reagents/Conditions | Selectivity |
| Basic Hydrolysis | NaOH or LiOH in MeOH/H2O | May also hydrolyze esters. |
| Acidic Hydrolysis | Concentrated HCl, reflux | Can affect other acid-labile groups. |
| Organotin-mediated | Bis(tributyltin) oxide | Offers high chemoselectivity for amide cleavage over esters. rsc.org |
Further functionalization of the nitrogen atom can be achieved through N-alkylation and N-acylation reactions. N-alkyl amino acids are valuable in peptide chemistry as they can introduce conformational constraints. acs.orgnih.gov
N-Alkylation: This can be accomplished via reductive amination of the deprotected amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. thieme-connect.com Direct alkylation using alkyl halides under basic conditions is also a common method. nih.govgoogle.com A powerful ruthenium-catalyzed method allows for the direct N-alkylation of α-amino acid esters and amides with alcohols, offering an atom-economic and base-free alternative. d-nb.info
N-Acylation: Following deprotection of the benzoyl group, the free amine can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of different acyl groups to modify the properties of the molecule. researchgate.net
Cyclization Reactions and Heterocycle Formation
The structure of this compound is predisposed to intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like oxazolines and oxazolones. These heterocycles are not only stable products but also serve as reactive intermediates for further synthetic transformations. scielo.org.mxnih.gov
2-Oxazolines are typically synthesized through the cyclodehydration of β-hydroxy amides. nih.gov In the case of this compound, the N-benzoyl group and the adjacent hydroxyl and carboxylic acid functionalities can participate in cyclization. The most common route to oxazolines involves the reaction of 2-amino alcohols with acyl chlorides. wikipedia.org Therefore, reduction of the carboxylic acid of this compound to the corresponding amino alcohol, N-Benzoyl-2-methylserinol, provides the necessary precursor for oxazoline (B21484) synthesis.
Cyclization can be promoted by various reagents, including:
Thionyl chloride (SOCl2): To convert the carboxylic acid to an acyl chloride in situ, followed by cyclization. wikipedia.org
Molybdenum oxides: These have shown good catalytic activity in the cyclodehydration of serine derivatives. nih.gov
Burgess reagent: A mild and effective dehydrating agent for this transformation.
5(4H)-Oxazolones, also known as azlactones, are key intermediates in amino acid and peptide chemistry. nih.gov They are typically formed by the cyclization of N-acyl amino acids using a dehydrating agent like acetic anhydride. biointerfaceresearch.comresearchgate.net this compound can be converted to the corresponding oxazolone, which is a highly reactive intermediate.
The reactivity of the oxazolone ring is characterized by its susceptibility to nucleophilic attack at the C-5 carbonyl carbon, leading to ring-opening. nih.gov This reactivity is fundamental to peptide synthesis, where the oxazolone intermediate reacts with an amino acid to form a new peptide bond. pnas.org The C-4 position of the oxazolone can be functionalized, and the presence of substituents at C-2 and C-4 influences the reactivity of the ring. biointerfaceresearch.comresearchgate.net For instance, hypervalent iodine reagents have been used for the direct α-oxidation of N-benzoyl amino acids to form 4-acetoxy substituted 5(4H)-oxazolones. nih.gov
| Heterocycle | Precursor | Key Reagents for Formation | Primary Reactivity |
| Oxazoline | N-Benzoyl-2-methylserinol | SOCl2, Molybdenum oxides, Burgess reagent | Stable heterocyclic core. |
| Oxazolone | This compound | Acetic anhydride | Ring-opening by nucleophiles at C-5; C-4 functionalization. nih.govresearchgate.net |
Other Cyclic Derivatives and Rearrangements
In the activation of N-benzoyl-2-alkylserines, including the methyl derivative (this compound), a notable side reaction is the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones. researchgate.net These oxazolones are five-membered heterocyclic compounds that can be considered key intermediates in certain reaction pathways. nih.gov The formation of these cyclic structures is a consequence of the intramolecular cyclization of the activated N-acylserine derivative.
Research has shown that these oxazolones can undergo subsequent rearrangement in the presence of an amine. This rearrangement leads to the formation of 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids. researchgate.net This transformation is significant as it represents a competing pathway to the desired amide bond formation during peptide coupling reactions. The yield of this rearranged product is influenced by the steric bulk of the alkyl group at the α-carbon. researchgate.net
Side Reactions and Mechanistic Pathways During Activation
The activation of the carboxyl group of this compound is a critical step for its incorporation into larger molecules, such as peptides. However, this activation is often accompanied by side reactions that can lower the yield of the desired product and complicate purification.
Unwanted By-product Formation
A primary unwanted by-product during the activation and subsequent aminolysis of N-benzoyl-2-alkylserines is the corresponding 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. researchgate.net This acidic side-product arises from the rearrangement of the initially formed 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolone intermediate. researchgate.net The formation of this oxazole (B20620) derivative can become the dominant reaction pathway, especially under vigorous reaction conditions and with increased steric hindrance. researchgate.net
The propensity for this side reaction is a significant challenge in the synthesis of peptides containing 2-alkylserine residues. The table below summarizes the observed yields of the rearranged oxazole carboxylic acid for different N-benzoyl-2-alkylserines, highlighting the influence of the alkyl substituent's bulkiness.
| Alkyl Group (R) | % Yield of Rearranged Product (Oxazole-5-carboxylic acid) |
| Methyl (Me) | 0-20 |
| Benzyl (Bn) | >20 |
| Isopropyl (i-Pr) | 24-68 |
| Isobutyl (i-Bu) | 24-68 |
This data is based on studies of N-benzoyl-2-alkylserines and illustrates the trend of increased side-product formation with larger alkyl groups. researchgate.net
Influence of Steric Hindrance on Reaction Outcome
Steric hindrance, the obstruction of a reaction due to the size of molecular groups, plays a crucial role in the chemistry of this compound. bachem.compeptide.com The presence of two substituents on the α-carbon (a methyl group and a hydroxymethyl group) creates significant steric bulk. This steric congestion hinders the approach of nucleophiles to the activated carboxyl group, making the desired intermolecular reactions, such as peptide bond formation, less efficient. researchgate.net
This increased steric hindrance has a direct impact on the competition between the desired reaction and side reactions. As the steric bulk of the α-alkyl group increases, the formation of the rearranged oxazole derivative becomes more favorable. researchgate.net For the more sterically demanding isopropyl and isobutyl groups, this side reaction can even become the predominant pathway, significantly reducing the yield of the expected amide product. researchgate.net The methyl group in this compound represents a lower level of steric hindrance compared to larger alkyl groups, but the propensity for side-product formation remains a critical consideration. researchgate.net
Mechanistic Elucidation of Competing Pathways
The precise mechanism for the isomerization of N-benzoyl-2-alkylserines to oxazole-4-carboxylic acids is complex, though it is understood that the 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolone is a key intermediate. researchgate.net The strain induced by the two bulky substituents at the C-4 position of the oxazolone ring is believed to promote both its formation and its subsequent rearrangement. researchgate.net
The competing pathways can be summarized as follows:
Desired Amide Formation: The activated carboxyl group of this compound reacts directly with an incoming amine nucleophile to form the desired amide bond. This pathway is often hindered by the steric bulk around the α-carbon.
Side Reaction Pathway:
Step 1: Oxazolone Formation: The activated N-acyl amino acid undergoes intramolecular cyclization to form the 2-phenyl-4-hydroxymethyl-4-methyl-1,3-oxazolone intermediate.
Step 2: Rearrangement: In the presence of an amine, this oxazolone intermediate rearranges to the more stable 4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. researchgate.net
The balance between these competing pathways is dictated by reaction conditions, the nature of the activating agent, and, most significantly, the steric environment of the α-carbon. The use of powerful coupling reagents is often necessary to favor the desired amide formation when dealing with sterically hindered amino acids like this compound. researchgate.net
Strategic Applications in Complex Molecular Architecture
Role as Chiral Building Block in Natural Product Synthesis
Chiral building blocks are essential for the enantioselective synthesis of natural products and pharmaceuticals. DL-N-Benzoyl-2-methylserine, possessing a stereogenic quaternary carbon, serves as a valuable precursor in the assembly of complex natural products. The benzoyl protecting group offers stability and can influence the stereochemical outcome of subsequent reactions.
While specific examples of the total synthesis of biologically relevant molecules using this compound are not extensively documented in publicly available literature, the utility of its core structure, α-methylserine, is well-established. For instance, α-methylserine is a known biosynthetic precursor to the 4-methyloxazoline moiety found in a class of nonribosomal peptides with antibiotic properties. The N-benzoyl protection in this compound provides a stable derivative that can be strategically deprotected during a synthetic route.
The general strategy for employing such a building block in total synthesis involves its incorporation into a key intermediate, followed by further transformations. The N-benzoyl group can be removed under specific conditions to allow for peptide bond formation or other modifications at the amino terminus.
| Intermediate | Target Molecule Class | Key Transformation |
| N-Benzoyl-α-methylserine derivative | Polyketides, Alkaloids | Aldol (B89426) condensation, Mannich reaction |
| Protected α-methylserine lactone | Macrocyclic peptides | Ring-opening polymerization |
The synthesis of molecules containing quaternary stereocenters is a significant challenge in organic chemistry. this compound inherently possesses this structural feature, making it an attractive starting material for the synthesis of other molecules with quaternary carbons. The enantioselective synthesis of α-methyl amino acids can be achieved through various methods, including the regioselective opening of β-lactones derived from α-methylserine. organic-chemistry.org This approach allows for the introduction of diverse substituents at the β-position, thereby generating a range of chiral molecules with a quaternary center.
The N-benzoyl group in this compound can play a crucial role in directing the stereochemistry of reactions at adjacent centers, a concept known as substrate-controlled synthesis.
| Reaction Type | Reagent | Product Feature |
| Alkylation | Organocuprates | Introduction of new C-C bond at β-position |
| Diastereoselective Reduction | Chiral reducing agents | Creation of a second stereocenter |
Utility in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of α,α-disubstituted amino acids like 2-methylserine (B555999) is a common strategy in peptidomimetic design.
The presence of the α-methyl group in this compound significantly restricts the conformational freedom of the peptide backbone. When incorporated into a peptide chain, it promotes the formation of specific secondary structures, such as β-turns and helices. This conformational constraint can lead to higher receptor binding affinity and selectivity. The N-benzoyl group can be retained in the final peptidomimetic to enhance lipophilicity or can be replaced with other functionalities.
A study on small peptides containing α-methylserine revealed that this residue induces a high degree of flexibility in the peptide backbone in aqueous solutions. nih.gov This flexibility, contrary to simple restriction, can be advantageous for exploring a wider conformational space and interacting with various biological targets.
| Peptide Sequence | Dominant Conformation | Biological Implication |
| Ac-Thr(α-Me)Ser-Ala-Ala-NH2 | Extended and β-turn | Increased flexibility upon glycosylation |
| Boc-Ala-(α-Me)Ser-Gly-NH2 | Helical | Potential for mimicking protein α-helices |
Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). These peptides often contain non-proteinogenic amino acids, including N-methylated and α-alkylated residues. The biosynthesis of the natural products JBIR-34 and JBIR-35 involves the incorporation of α-methylserine to form a rare 4-methyloxazoline ring. This highlights the natural occurrence of this structural motif and its importance in generating bioactive molecules.
In synthetic and semi-synthetic approaches to novel NRPs, this compound can serve as a valuable building block. The N-benzoyl group can be advantageous during solid-phase peptide synthesis by preventing unwanted side reactions.
| NRP Class | Structural Feature | Biological Activity |
| Siderophores | 4-methyloxazoline | Iron chelation |
| Antibiotics | N-methylated backbone | Antimicrobial |
Application in Asymmetric Catalysis
While direct applications of this compound as a catalyst are not widely reported, its chiral nature makes it a potential candidate for development as a chiral ligand or auxiliary in asymmetric catalysis. Chiral amino acid derivatives are frequently used to create chiral environments around a metal center, thereby inducing enantioselectivity in chemical transformations.
The N-benzoyl group and the hydroxyl group of the serine side chain provide two potential coordination sites for metal ions. Furthermore, the quaternary stereocenter can create a well-defined chiral pocket to influence the approach of substrates to the catalytic center. Future research could explore the synthesis of ligands derived from this compound and their application in reactions such as asymmetric hydrogenation, aldol reactions, and Michael additions.
| Catalyst Type | Potential Reaction | Metal Center |
| Chiral Ligand | Asymmetric Hydrogenation | Rhodium, Ruthenium |
| Chiral Auxiliary | Diastereoselective Alkylation | Lithium, Copper |
Precursors for Chiral Ligands
There is no available research to indicate that this compound is utilized as a precursor in the synthesis of chiral ligands for asymmetric catalysis. The synthesis of chiral ligands typically involves molecules with specific functional groups and stereochemical properties that can be readily modified to create effective ligands for metal coordination, but this compound has not been identified as such a precursor in the reviewed literature.
Chiral Solvating Agents in Spectroscopic Analysis
No studies have been found that describe the application of this compound as a chiral solvating agent. The determination of enantiomeric excess using spectroscopic methods like NMR relies on the formation of transient diastereomeric complexes between a chiral analyte and a chiral solvating agent, leading to distinguishable signals. There is no evidence to suggest that this compound has been employed for this purpose.
Rigorous Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are the cornerstone of molecular characterization. They rely on the interaction of electromagnetic radiation with a substance to produce spectra that serve as molecular fingerprints. For DL-N-Benzoyl-2-methylserine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for obtaining a detailed structural and compositional profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the three-dimensional structure of a molecule.
While one-dimensional (1D) NMR spectra are sufficient for simple molecules, complex structures like this compound benefit from two-dimensional (2D) NMR experiments, which resolve overlapping signals and reveal through-bond and through-space correlations. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the amide proton (N-H) and the hydroxyl proton (O-H), if the exchange rate is slow, but crucially not with the protons on the methyl or methylene (B1212753) groups, as they are separated by a quaternary carbon.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.org It is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is instrumental in determining the molecule's preferred conformation in solution.
The table below illustrates the expected 2D NMR correlations for this compound, which are critical for unambiguous structural assignment.
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlations (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| Aromatic (ortho, meta, para) | Other aromatic protons | Aromatic CH carbons | Benzoyl C=O, other aromatic carbons |
| Amide (N-H) | Hydroxyl (O-H) (if slow exchange) | - | Benzoyl C=O, C2, C4 |
| Methylene (C3-H₂) | Hydroxyl (O-H) | C3 | C2, C1 (Carboxyl C=O) |
| Methyl (C4-H₃) | - | C4 | C2, C3, C1 (Carboxyl C=O) |
| Hydroxyl (O-H) | Methylene (C3-H₂), Amide (N-H) | - | C3 |
Since this compound is synthesized as a racemic mixture, it contains two enantiomers (D and L forms) that are non-superimposable mirror images. Determining the enantiomeric excess (ee) is crucial in stereoselective synthesis and pharmaceutical applications. Chiral NMR spectroscopy is a primary method for this analysis. nih.gov
The principle involves creating a diastereomeric environment, as enantiomers are indistinguishable in a standard (achiral) NMR solvent. This is achieved by using a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov
Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the separation of key NMR signals for the D and L forms. escholarship.org For this compound, the signals of the methyl group or specific aromatic protons would be monitored for splitting.
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte's functional groups (like the carboxyl or hydroxyl group) to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for clear separation and integration of signals.
The enantiomeric excess can be calculated by integrating the corresponding signals for each enantiomer. For instance, if a chiral solvating agent causes the singlet of the 2-methyl group to resolve into two separate singlets, their relative integration provides the enantiomeric ratio.
| Method | Principle | Analyte Functional Group Involved | Expected Spectral Change |
| Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes | Carboxyl, Amide, Hydroxyl | Splitting of ¹H or ¹³C signals (e.g., methyl protons) into two distinct peaks |
| Chiral Derivatizing Agent (CDA) | Forms stable covalent diastereomers | Carboxyl or Hydroxyl | Appearance of a new set of signals for each diastereomer |
Mass spectrometry (MS) is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₃NO₄), HRMS is the definitive method for confirming its elemental composition. Incomplete removal of solvent molecules or the presence of adducts can limit resolution, but techniques involving ion activation can enhance desolvation. nih.gov
The table below compares the calculated exact mass with potential isobaric (same nominal mass) formulas, highlighting the resolving power of HRMS.
| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) | Required Resolution to Differentiate from C₁₁H₁₃NO₄ |
| C₁₁H₁₃NO₄ | 223 | 223.08446 | - |
| C₁₂H₁₇O₄ | 225 | 225.11269 | High |
| C₁₀H₁₃N₃O₃ | 223 | 223.09570 | 5,300 |
| C₁₀H₉NO₂S | 223 | 223.03542 | 4,500 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor or parent ion) corresponding to the protonated molecule [M+H]⁺ is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint, revealing information about the molecule's functional groups and connectivity.
For this compound, the protonated molecule ([C₁₁H₁₃NO₄+H]⁺, m/z 224.09) would be expected to undergo characteristic fragmentation. Key bond cleavages would likely occur at the amide linkage and involve losses of small neutral molecules like water (H₂O) and carbon monoxide (CO).
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |
| 224.09 | 206.08 | H₂O (18.01) | Loss of water from the carboxylic acid and/or hydroxyl group |
| 224.09 | 105.03 | C₄H₈NO₃ (119.06) | Benzoyl cation (C₆H₅CO)⁺ from cleavage of the amide bond |
| 224.09 | 122.06 | C₆H₅CO (105.03) | 2-Methylserine (B555999) fragment after cleavage of the amide bond |
| 105.03 | 77.04 | CO (28.01) | Phenyl cation (C₆H₅)⁺ from loss of carbon monoxide from the benzoyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in this compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light induces vibrations of molecular bonds, and the resulting spectra provide a unique fingerprint of the molecule.
In the IR spectrum of N-benzoyl amino acids, characteristic absorption bands are expected. scielo.org.mxscielo.org.mx The presence of the benzoyl group is confirmed by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. vscht.cz The amide functionality, central to the N-benzoyl moiety, gives rise to distinct absorptions. The N-H stretching vibration is expected in the range of 3350-3300 cm⁻¹. scielo.org.mx The amide I band (primarily C=O stretching) is a strong absorption typically found around 1630-1660 cm⁻¹, while the amide II band (N-H bending and C-N stretching) appears near 1520-1550 cm⁻¹. researchgate.net
The carboxylic acid group of the serine backbone also has characteristic vibrational modes. A broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, often overlapping with other stretching vibrations. The carbonyl (C=O) stretching of the carboxylic acid is a strong band typically appearing between 1700 and 1725 cm⁻¹. libretexts.org The hydroxyl group of the serine side chain would exhibit an O-H stretching vibration, which can be involved in hydrogen bonding.
Raman spectroscopy provides complementary information. While C=O stretching vibrations are strong in IR, C=C aromatic ring stretching modes are often more intense in Raman spectra. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion in a particular state, would also be readily observable.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amide | N-H Stretch | 3350 - 3300 | IR |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR |
| Aromatic Ring | C-H Stretch | > 3000 | IR, Raman |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | IR |
| Amide | C=O Stretch (Amide I) | 1660 - 1630 | IR |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |
| Amide | N-H Bend (Amide II) | 1550 - 1520 | IR |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. For a racemic compound like this compound, which consists of an equal mixture of D and L enantiomers, single-crystal X-ray diffraction can provide invaluable structural information.
When a racemic mixture crystallizes, it can form either a racemic compound (a conglomerate of separate crystals of each enantiomer) or a racemic crystal (a crystal containing both enantiomers in the unit cell). In the case of a racemic crystal, the crystal structure is determined in a centrosymmetric space group, where the presence of an inversion center relates the D- and L-enantiomers. nih.gov
The analysis of the crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the preferred conformation of the molecule in the solid state, including the orientation of the benzoyl group relative to the amino acid backbone and the conformation of the 2-methylserine side chain. Intermolecular interactions, such as hydrogen bonding involving the amide, carboxylic acid, and hydroxyl groups, which dictate the crystal packing, can also be elucidated.
While standard X-ray diffraction on a crystal containing both enantiomers does not directly determine the absolute configuration of a single enantiomer, it confirms the presence of a racemic pair. The determination of the absolute configuration of one of the enantiomers would require either the separation of the enantiomers and crystallization of a single enantiomer or the use of a chiral co-crystallizing agent.
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound. These methods are particularly crucial for resolving the enantiomers and for monitoring the progress of its synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of the enantiomers of this compound. Given that enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP).
A variety of CSPs are commercially available and have been successfully employed for the separation of N-protected amino acids. chromatographytoday.com For N-benzoyl derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. scas.co.jp These phases can offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. The benzoyl group, in particular, can engage in π-π stacking with aromatic moieties on the CSP.
The development of a successful chiral HPLC method involves the careful selection of the mobile phase. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. Small amounts of an acidic or basic modifier may be added to improve peak shape and resolution. In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed. The elution order of the enantiomers can sometimes be reversed by switching between enantiomeric CSPs. chiraltech.com
Table 2: General Conditions for Chiral HPLC Separation of N-Benzoyl Amino Acids
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) with acidic/basic modifier |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid) |
| Detection | UV absorbance (typically around 230 nm or 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) of Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. Amino acids and their N-acyl derivatives, such as this compound, are generally non-volatile due to the presence of polar functional groups (carboxylic acid, hydroxyl, and amide). Therefore, derivatization is a prerequisite for their analysis by GC.
A common derivatization strategy for amino acids is silylation, which converts the polar functional groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. The resulting derivatives are more volatile and thermally stable, making them amenable to GC analysis.
The derivatized this compound can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The use of a mass spectrometer (MS) as a detector allows for the identification of the derivative based on its characteristic mass spectrum. For the separation of the enantiomers, a chiral GC column would be necessary.
Table 3: General Procedure for GC Analysis of this compound
| Step | Description |
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA or MTBSTFA) to form volatile derivatives. |
| 2. GC Column | Capillary column with a suitable stationary phase (e.g., 5% phenyl-polysiloxane). |
| 3. Temperature Program | Ramped temperature program to ensure elution of the derivative. |
| 4. Carrier Gas | Inert gas such as Helium or Hydrogen. |
| 5. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions, such as the N-benzoylation of 2-methylserine. By spotting the reaction mixture on a TLC plate at different time points, the consumption of the starting materials and the formation of the product can be visualized. crsubscription.com
For the analysis of amino acids and their derivatives, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents that will move up the plate by capillary action. The choice of the mobile phase is critical for achieving good separation between the starting material (2-methylserine), the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride), and the product (this compound). A common solvent system for separating amino acid derivatives is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (such as methanol or acetic acid). reachdevices.com
After the development of the TLC plate, the separated spots need to be visualized as most amino acids and their derivatives are colorless. This can be achieved by using a UV lamp if the compounds are UV-active (the benzoyl group in the product will make it visible under UV light). Alternatively, staining with a chemical reagent such as ninhydrin (B49086) can be used to visualize the starting amino acid (which will typically produce a colored spot), while the N-benzoylated product will not react with ninhydrin in the same way. The relative mobility of the spots is quantified by the retention factor (Rf) value.
Table 4: Typical TLC System for Monitoring N-Benzoylation of 2-Methylserine
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (e.g., 1:1 v/v) or Chloroform/Methanol/Acetic acid mixtures |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate). |
| Expected Observation | The product, this compound, is expected to have a different Rf value than the starting 2-methylserine. |
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Energy Landscapes
The conformational preferences of DL-N-Benzoyl-2-methylserine are dictated by the interplay of steric and electronic effects arising from its constituent groups: the benzoyl moiety, the α-methyl group, the hydroxymethyl side chain, and the carboxylic acid. The presence of the α-methyl group, in particular, sterically hinders rotation around the peptide backbone, significantly constraining the available conformational space compared to its unmethylated counterpart, N-benzoylserine. nih.gov
Molecular Mechanics (MM) methods are instrumental for initial explorations of the vast conformational space of this compound. Using force fields such as AMBER or CHARMM, systematic searches or high-temperature molecular dynamics (MD) simulations can identify low-energy conformers. These simulations model the molecule as a collection of atoms connected by springs, allowing for the rapid calculation of potential energy as a function of atomic coordinates.
Key dihedral angles that define the molecule's conformation include:
ω (omega): The dihedral angle of the C-N peptide bond, which is typically planar (either trans, ~180°, or cis, ~0°).
φ (phi): The rotation around the N-Cα bond.
ψ (psi): The rotation around the Cα-C' bond.
χ1 (chi1): The rotation around the Cα-Cβ bond of the hydroxymethyl side chain.
Due to the steric clash imposed by the α-methyl group, the allowed regions in a Ramachandran-like plot for φ and ψ angles are much more restricted than for standard amino acids. Studies on analogous α,α-disubstituted amino acids show a strong preference for helical (α- or 310-helix) or extended C5 conformations. nih.gov MD simulations further allow for the observation of the dynamic behavior of these conformers over time, revealing the transitions between different energy minima and the stability of specific conformations in a simulated environment.
Table 1: Representative Low-Energy Conformers of N-Benzoyl-α,α-disubstituted Amino Acids Identified by Molecular Mechanics
| Conformer | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Helical (α-like) | -55 ± 10 | -50 ± 10 | 0.00 | Potential N-H•••O=C (backbone) H-bond |
| Extended (β-like) | -140 ± 20 | +140 ± 20 | 1.5 - 2.5 | Minimal steric hindrance |
| Turn (γ-like) | +75 ± 10 | -70 ± 10 | 0.8 - 1.8 | N-H•••O=C (side chain) H-bond |
Note: This table is illustrative, based on typical values for related α,α-disubstituted amino acids, and does not represent experimentally verified data for this compound.
To obtain more accurate geometric parameters and relative energies of the conformers identified through MM/MD, quantum mechanical (QM) calculations are employed. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy. Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d,p) or larger are typically used for geometry optimization and energy calculations. nih.gov
These calculations can confirm the stability of conformers stabilized by intramolecular hydrogen bonds, for instance between the amide N-H and the carbonyl oxygen of the benzoyl group, or involving the hydroxyl and carboxyl groups. DFT provides a more detailed picture of the electronic structure, allowing for the analysis of charge distribution and dipole moments, which are crucial for understanding intermolecular interactions. The influence of the solvent can also be incorporated at this stage using continuum models. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer ID | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous, PCM) | Dipole Moment (Debye) |
| Conf-1 (Helical) | 0.00 | 0.55 | 3.1 |
| Conf-2 (Extended) | 1.85 | 0.00 | 5.8 |
| Conf-3 (Turn) | 1.10 | 1.30 | 4.2 |
Note: This table presents hypothetical data to illustrate the output of DFT calculations. The values are representative for this class of molecules but are not specific results for this compound.
Prediction of Reaction Mechanisms and Stereoselectivity
Computational chemistry is a powerful tool for investigating potential reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.
For a potential reaction, such as an intramolecular cyclization to form an oxazoline (B21484) derivative or the hydrolysis of the amide bond, QM methods can be used to model the entire reaction pathway. The process involves locating the structure of the transition state (TS) on the potential energy surface. A genuine TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. rsc.orgnih.gov By modeling different possible pathways, the computationally predicted lowest-energy path is likely to be the experimentally favored one. rsc.org
In reactions where new stereocenters are formed, computational methods can predict the stereochemical outcome. For instance, if a reaction involving this compound proceeds through a tetrahedral intermediate, this intermediate may exist as a pair of diastereomers.
By performing geometry optimization and energy calculations (typically Gibbs free energy) for all possible diastereomeric intermediates, their relative stabilities can be determined. According to the Curtin-Hammett principle, the ratio of the final products will be determined by the difference in the free energies of the respective transition states leading to them. A simpler approach, often providing good correlation, is to assume thermodynamic control and predict the product ratio based on the calculated stability of the diastereomeric intermediates or products. The predicted ratio can be estimated using the Boltzmann distribution equation.
Intermolecular Interactions and Solvent Effects
The way this compound interacts with other molecules and its environment is fundamental to its chemical and biological behavior. Its functional groups—the amide, carboxyl, and hydroxyl—can all participate in hydrogen bonding as both donors and acceptors.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mxscielo.org.mx For example, docking simulations could predict how this compound might bind to the active site of an enzyme. These simulations score different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. scielo.org.mxscielo.org.mxnih.gov
The surrounding solvent can have a profound effect on the conformational equilibrium of a molecule. rsc.orgaps.orgnih.gov Computational models can account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and useful for assessing how a polar environment affects the relative stability of different conformers. nih.gov
Explicit Solvation Models: The solute is placed in a box of individual solvent molecules (e.g., water). MD simulations are then run to observe the dynamic interactions between the solute and solvent molecules directly. This approach is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as the formation and breaking of hydrogen bonds. nih.gov
Studies on similar peptides have shown that polar solvents like water can stabilize more extended conformations by forming hydrogen bonds with the backbone, whereas in the gas phase or nonpolar solvents, compact, internally hydrogen-bonded structures (like helices or turns) are often favored. nih.gov
Molecular Docking Studies (Mechanistic Focus)
Information on the molecular docking studies of this compound is not available in published scientific literature.
Future Research Trajectories and Unexplored Avenues
Development of Novel Enantioselective Synthesis Routes
The synthesis of enantiomerically pure α-methyl amino acids is a significant area of research. organic-chemistry.org For DL-N-Benzoyl-2-methylserine, the development of efficient enantioselective synthesis routes from its racemic form is a primary objective. Currently, the resolution of racemic amino acids is a common practice, but it is often inefficient. google.com Future research could focus on asymmetric synthesis or advanced chiral resolution techniques.
One promising avenue is the use of enzymatic resolution, where specific enzymes selectively acylate or deacylate one enantiomer, allowing for the separation of the two. Another approach is the development of chiral catalysts that can facilitate the asymmetric benzoylation of 2-methylserine (B555999). Furthermore, techniques like preferential crystallization induced by chiral surfaces could offer a versatile method for isolating the enantiopure forms. rsc.org
Table 1: Potential Enantioselective Synthesis Strategies for N-Benzoyl-2-methylserine
| Method | Description | Potential Advantages |
|---|---|---|
| Kinetic Enzymatic Resolution | Use of a lipase (B570770) or acylase to selectively catalyze the hydrolysis or formation of one enantiomer. | High enantioselectivity, mild reaction conditions. |
| Asymmetric Catalysis | Development of a chiral catalyst (e.g., a chiral phosphine (B1218219) ligand with a metal) to directly synthesize a single enantiomer. | Atom economy, potential for high throughput screening. |
| Chiral Derivatizing Agents | Reaction of the racemic mixture with a chiral agent to form diastereomers that can be separated by chromatography or crystallization. | Well-established methodology, applicable to a wide range of compounds. |
| Preferential Crystallization | Induction of crystallization of one enantiomer from a supersaturated solution using a seed crystal of the desired enantiomer. | Can be cost-effective on a large scale, avoids use of additional reagents. |
Exploration of Unconventional Reactivity Patterns
The sterically hindered nature of N-Benzoyl-2-methylserine suggests that it may exhibit unconventional reactivity. Research has shown that the activation of N-benzoyl-2-alkylserines can lead to the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as side products. nih.govbibliotekanauki.pl These oxazolones can then rearrange into 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids in the presence of an amine. nih.gov The yield of these side products is influenced by the steric bulk of the alkyl group, with more hindered groups favoring the formation of the oxazole (B20620). bibliotekanauki.pl
Future work should systematically investigate these side reactions for N-Benzoyl-2-methylserine. Understanding the reaction mechanisms and the factors that control the product distribution could lead to the development of novel synthetic methodologies. For instance, by carefully selecting reaction conditions, the oxazolone (B7731731) could potentially be formed as the major product, providing a new synthetic route to this class of heterocyclic compounds.
Integration into Flow Chemistry Methodologies
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. springernature.com The integration of the synthesis and derivatization of this compound into flow chemistry systems is a promising area for future research.
A continuous flow process could be designed for the N-benzoylation of 2-methylserine, followed by in-line purification. This would not only make the synthesis more efficient but also safer, especially if hazardous reagents are involved. Furthermore, flow chemistry could be particularly useful for exploring the unconventional reactivity patterns discussed above, allowing for precise control over reaction parameters such as temperature, pressure, and residence time to optimize the yield of desired products. The development of multi-step flow syntheses involving N-methylated peptides has demonstrated the potential of this technology for complex molecule synthesis. researchgate.net
Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Scalability | Limited | Easily Scalable |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Process Control | Limited | Precise control over parameters |
| Reproducibility | Can be variable | High reproducibility |
Advanced Spectroscopic Studies of Reaction Dynamics
To fully understand and control the reactivity of this compound, detailed studies of its reaction dynamics are necessary. Advanced spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Infrared (IR) spectroscopy, can provide valuable insights into reaction mechanisms and kinetics. copernicus.org
For example, real-time NMR could be used to monitor the formation of the oxazolone intermediate and its subsequent rearrangement, providing data on the rates of these processes under different conditions. This information would be invaluable for optimizing reaction conditions to favor either the desired peptide coupling or the formation of the heterocyclic side product.
Computational Design of Enhanced Catalytic Systems
Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new catalysts. researchgate.net For this compound, computational methods could be employed to design catalysts for its enantioselective synthesis or to control its reactivity.
For instance, molecular docking and density functional theory (DFT) calculations could be used to design an enzyme or a synthetic catalyst with a high affinity and selectivity for one enantiomer of 2-methylserine in the benzoylation reaction. Similarly, computational modeling could be used to study the transition states of the desired peptide coupling reaction versus the side reaction leading to oxazolone formation. This understanding could guide the design of catalysts that lower the activation energy for the desired pathway, thereby suppressing the formation of unwanted side products. The study of N-benzoylation catalysis driven by amyloid-substrate complexes is an example of how such systems can be improved through systematic modifications. rsc.org
Q & A
Q. What are the recommended methods for determining the purity of DL-N-Benzoyl-2-methylserine in synthetic preparations?
Purity assessment should combine melting point analysis and spectroscopic techniques. The compound has a reported melting point range of 153–157°C, which serves as a preliminary indicator of crystallinity and purity . For advanced verification, use:
- HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).
- 1H/13C NMR to confirm structural integrity (e.g., benzoyl proton signals at ~7.4–7.8 ppm, methyl group resonance at ~1.2–1.5 ppm).
- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ at m/z 224.22).
Q. How does the solubility profile of this compound influence experimental design?
The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of organic solvents like DMSO or DMF for reaction setups. For example:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | ~50–100 | NMR studies, in vitro assays |
| DMF | ~30–60 | Peptide coupling reactions |
| Pre-dissolve in warm solvent (40–50°C) to enhance dissolution . |
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound during chiral synthesis?
The racemic mixture (DL-form) complicates applications requiring stereochemical precision. To isolate enantiomers:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) at 1.0 mL/min .
- Enzymatic resolution : Employ acylase enzymes to selectively hydrolyze the L-enantiomer’s benzoyl group. Monitor optical rotation ([α]D25) for confirmation: L-form typically exhibits positive rotation, D-form negative .
Q. How does the benzoyl group in this compound affect its stability under acidic/basic conditions?
The benzoyl protecting group is labile under strongly basic conditions (pH >10) but stable in mild acids (pH 2–6). For deprotection:
- Basic hydrolysis : 2M NaOH at 60°C for 4–6 hours yields 2-methylserine.
- Enzymatic cleavage : Subtilisin (0.5 mg/mL in pH 7.4 buffer) selectively removes the benzoyl group without racemization . Stability
| Condition | Half-life (25°C) | Degradation Product |
|---|---|---|
| 1M HCl | >24 hours | Minimal degradation |
| 1M NaOH | 2 hours | 2-Methylserine |
Q. What analytical contradictions arise when characterizing this compound derivatives, and how are they resolved?
Discrepancies between theoretical and observed molecular weights in mass spectrometry often stem from:
- Adduct formation : Sodium or potassium adducts ([M+Na]+ at m/z 246.22) may dominate; use ammonium acetate to suppress adducts.
- In-source fragmentation : Benzoyl group loss (~105 Da) occurs under high ionization energy. Reduce voltage to 20–30 eV for intact ion detection . Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹ for the benzoyl group) .
Synthetic Methodology
Q. What is the optimal protocol for synthesizing this compound from 2-methylserine?
Follow a Schotten-Baumann benzoylation:
- Dissolve 2-methylserine (1 equiv) in 10% NaOH.
- Add benzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 2 hours, acidify with HCl to pH 2–3, and recrystallize from ethanol/water (yield: 65–75%) . Key quality control parameters:
- Residual benzoyl chloride <0.1% (tested via AgNO3 precipitation).
- Racemic purity confirmed by chiral HPLC .
Data Contradictions and Validation
Q. How to address discrepancies in reported CAS RN associations for this compound?
While CAS RN [7508-82-9] is widely accepted , erroneous listings (e.g., under dibromomethane in ) likely arise from database errors. Always cross-check with:
- NMR data : Match reported shifts (e.g., methyl singlet at δ 1.3 ppm) .
- Supplier certifications : Prioritize reagents from validated catalogs (e.g., Kanto Reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
